2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide
Description
2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide is an organic compound with a complex structure It contains multiple functional groups, including chloro, sulfamoyl, phenoxy, and morpholinyl groups
Properties
IUPAC Name |
2-[2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O5S/c21-15-1-3-16(4-2-15)24-31(27,28)17-5-6-19(18(22)13-17)30-14-20(26)23-7-8-25-9-11-29-12-10-25/h1-6,13,24H,7-12,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCQRULTVODLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of phenoxy and morpholinyl groups allows for oxidation reactions, which can be catalyzed by agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the chloro and sulfamoyl groups, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where inhibition of specific enzymes or receptors is beneficial.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide include other sulfonamide derivatives and phenoxyacetamides. These compounds share structural similarities but may differ in their specific functional groups or overall molecular structure. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Some similar compounds include:
4-chlorophenylsulfamoyl derivatives: These compounds share the sulfonamide and phenyl groups but may have different substituents.
Phenoxyacetamides: These compounds have the phenoxy and acetamide groups but may lack the sulfonamide or morpholinyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
